molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 Preladenant-d3 CAS No. 1346599-84-5

Preladenant-d3

カタログ番号 B1146650
CAS番号: 1346599-84-5
分子量: 506.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .

科学的研究の応用

1. Parkinson's Disease Treatment

Preladenant has been explored as a potential treatment for Parkinson's disease. It acts as an adenosine 2A receptor antagonist, showing potential in reducing "off" time in patients with Parkinson's disease. However, clinical trials have yielded mixed results regarding its efficacy. In some studies, preladenant was well tolerated but did not significantly reduce off time compared with a placebo, suggesting that further research is needed to fully understand its potential in treating Parkinson's disease (Hauser et al., 2015).

2. Neuroimaging Studies

Preladenant has been used in neuroimaging studies, specifically in positron emission tomography (PET) scans, to map cerebral adenosine A2A receptors. These studies aim to evaluate the distribution and density of A2A receptors in the brain. For example, research involving healthy human subjects has shown that 11C-preladenant readily enters the brain and its regional distribution is consistent with known A2A receptor densities, providing insights into brain receptor mapping and potential diagnostic applications (Sakata et al., 2017).

3. Preclinical Studies on Movement Disorders

In preclinical studies, preladenant has demonstrated positive effects in animal models of movement disorders. These studies have shown that preladenant can improve motor impairments in rodent and primate models of parkinsonism. This research supports the potential use of preladenant for treating Parkinson's disease and parkinsonian side effects of dopamine D2 receptor antagonists (Salamone, 2010).

4. Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the safety, tolerability, and metabolism of preladenant. These studies are crucial for determining the appropriate dosing and administration of the drug in clinical settings. Preladenant has generally been found to be well-tolerated in these studies, contributing to its profile as a potential therapeutic agent (Cutler et al., 2012).

特性

CAS番号

1346599-84-5

製品名

Preladenant-d3

分子式

C₂₅H₂₆D₃N₉O₃

分子量

506.57

同義語

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。